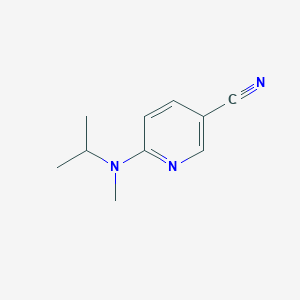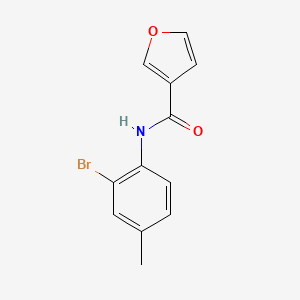
6-(Isopropyl(methyl)amino)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Isopropyl(methyl)amino)nicotinonitrile, commonly known as IMPY, is a chemical compound that has gained significant attention in scientific research due to its potential as a diagnostic tool for Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of IMPY involves its binding to beta-amyloid plaques in the brain. Beta-amyloid is a protein that accumulates in the brains of Alzheimer's patients, leading to the formation of plaques. IMPY binds specifically to beta-amyloid, allowing for its detection and visualization using PET imaging.
Biochemical and Physiological Effects:
IMPY has been shown to have minimal toxicity in vitro and in vivo studies. It does not affect cell viability or induce apoptosis at concentrations used for imaging. In addition, IMPY has been shown to cross the blood-brain barrier, allowing for its use in imaging of the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of IMPY is its high affinity and specificity for beta-amyloid plaques, allowing for sensitive detection and monitoring of Alzheimer's disease. However, IMPY has some limitations for lab experiments, including its short half-life and the need for specialized PET imaging equipment.
Direcciones Futuras
There are several potential future directions for research on IMPY. One area of focus is the development of new methods for synthesizing IMPY with improved yields and reproducibility. Another direction is the investigation of IMPY as a therapeutic agent for Alzheimer's disease and other neurological disorders. Additionally, there is a need for further research on the use of IMPY in PET imaging for early detection and monitoring of Alzheimer's disease.
Métodos De Síntesis
IMPY can be synthesized through a multistep process starting from 6-chloronicotinic acid. The first step involves the conversion of 6-chloronicotinic acid to 6-chloronicotinonitrile using thionyl chloride. The resulting compound is then reacted with isopropylamine and methylamine to obtain IMPY. This synthesis method has been optimized to achieve high yields of pure IMPY with good reproducibility.
Aplicaciones Científicas De Investigación
IMPY has been extensively studied for its potential as a diagnostic tool for Alzheimer's disease. It binds to beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. This binding can be visualized using positron emission tomography (PET) imaging, allowing for early detection and monitoring of the disease. IMPY has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as well as other neurological disorders.
Propiedades
IUPAC Name |
6-[methyl(propan-2-yl)amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8(2)13(3)10-5-4-9(6-11)7-12-10/h4-5,7-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQBHSLXHXODAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=NC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)


